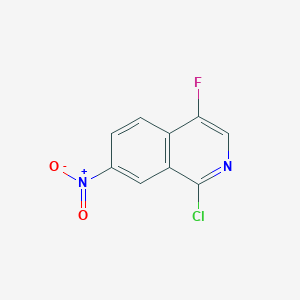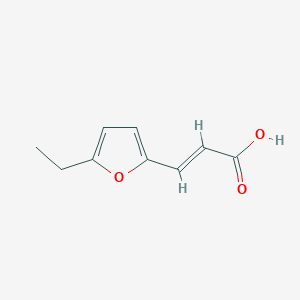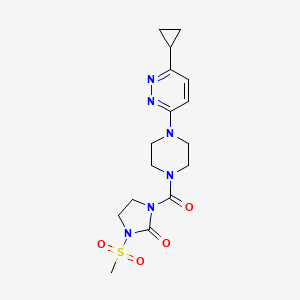![molecular formula C22H27N3O3S B2372748 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-butylphenyl)acetamide CAS No. 1252892-45-7](/img/new.no-structure.jpg)
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-butylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-butylphenyl)acetamide" is a novel compound of significant interest in the fields of medicinal chemistry and pharmacology. It features a unique structural framework combining thienopyrimidine and butylphenyl motifs, which may endow it with distinctive biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of "2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-butylphenyl)acetamide" typically involves multi-step organic synthesis. The initial step might include the formation of the thienopyrimidine core through cyclization reactions, which are followed by acylation and subsequent introduction of butyl groups. Reaction conditions such as temperatures ranging from 50°C to 150°C and the use of catalysts like palladium on carbon or silica gel might be employed to optimize yields.
Industrial Production Methods: Scaling up to industrial production often requires optimization of the synthetic route to minimize costs and maximize yields. Techniques such as flow chemistry, which allows for continuous production, might be employed. Additionally, solid-phase synthesis might be considered to enhance the purity and ease of separation.
化学反应分析
Types of Reactions: "2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-butylphenyl)acetamide" can participate in a variety of chemical reactions:
Oxidation: : Undergoes oxidation to form sulfoxides or sulfones.
Reduction: : Can be reduced to thienopyrimidine derivatives with lower oxidation states.
Substitution: : Both nucleophilic and electrophilic substitutions are possible, particularly at the butylphenyl moiety.
Common Reagents and Conditions: Reactions typically use reagents like potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. Reaction conditions vary but often include the use of inert atmospheres and solvents such as dichloromethane or acetonitrile.
Major Products: Oxidation often leads to sulfoxide and sulfone derivatives. Reduction can yield dihydrothienopyrimidines, while substitution reactions generally produce substituted phenylacetamides.
科学研究应用
This compound has a broad range of applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: : Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: : Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The precise mechanism of action of "2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-butylphenyl)acetamide" depends on its biological target. It is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. This interaction likely involves hydrogen bonding, hydrophobic interactions, and van der Waals forces within the active sites of target proteins. Pathways influenced by this compound may include signal transduction pathways or metabolic processes.
相似化合物的比较
Comparison with Other Compounds: Compared to other thienopyrimidines, "2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-butylphenyl)acetamide" offers unique properties due to the presence of the butylphenyl acetamide group, which enhances its lipophilicity and potential bioavailability.
Similar Compounds: Other similar compounds include:
2,4-dioxothieno[3,2-d]pyrimidin-1-yl derivatives: .
Phenylacetamide derivatives with various substitutions: .
Through this deep dive into "this compound", we’ve covered its preparation methods, chemical reactions, scientific applications, mechanisms, and how it stacks up against similar compounds. Quite the journey!
属性
CAS 编号 |
1252892-45-7 |
|---|---|
分子式 |
C22H27N3O3S |
分子量 |
413.54 |
IUPAC 名称 |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(4-butylphenyl)acetamide |
InChI |
InChI=1S/C22H27N3O3S/c1-3-5-7-16-8-10-17(11-9-16)23-19(26)15-25-18-12-14-29-20(18)21(27)24(22(25)28)13-6-4-2/h8-12,14H,3-7,13,15H2,1-2H3,(H,23,26) |
InChI 键 |
YXEAWLFGZXHNIH-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCCC)SC=C3 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


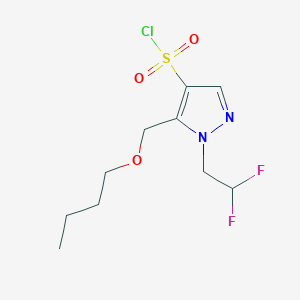
![Ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2372667.png)
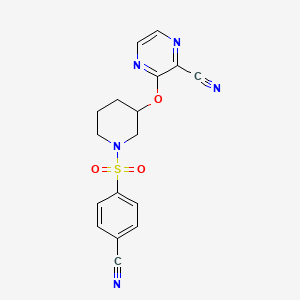
![N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2372673.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2372674.png)
![1-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-4-methylpiperazine](/img/structure/B2372677.png)
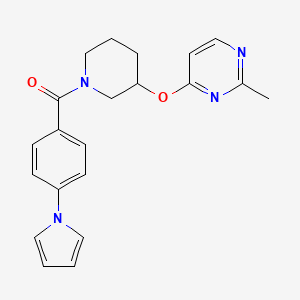
![N-[2-(2-hydroxyethoxy)ethyl]-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2372681.png)
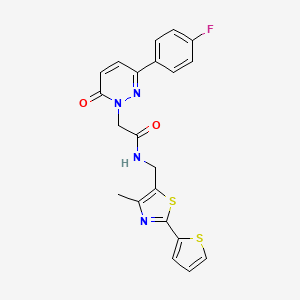
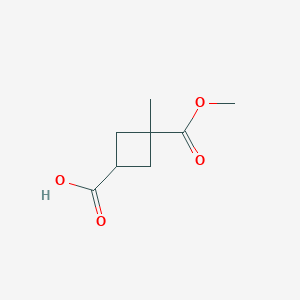
![3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]cyclobutane-1-carboxylic acid](/img/structure/B2372684.png)
